5-bromo-2-hydroxy-3-nitrobenzaldehyde [4-anilino-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone
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Overview
Description
5-bromo-2-hydroxy-3-nitrobenzaldehyde [4-anilino-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone is a complex organic compound that combines multiple functional groups, including bromine, hydroxyl, nitro, aldehyde, aniline, pyrazole, and triazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-hydroxy-3-nitrobenzaldehyde [4-anilino-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone typically involves multiple steps:
Synthesis of 5-bromo-2-hydroxy-3-nitrobenzaldehyde: This can be achieved by bromination of 2-hydroxy-3-nitrobenzaldehyde using bromine in the presence of a suitable solvent like acetic acid.
Formation of the hydrazone: The aldehyde group of 5-bromo-2-hydroxy-3-nitrobenzaldehyde reacts with the hydrazine derivative [4-anilino-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazine under acidic or basic conditions to form the hydrazone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
Oxidation: Formation of 5-bromo-2-hydroxy-3-nitrobenzoic acid.
Reduction: Formation of 5-bromo-2-hydroxy-3-aminobenzaldehyde.
Substitution: Formation of 5-substituted-2-hydroxy-3-nitrobenzaldehyde derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Probes: Utilized in the development of probes for studying biological systems.
Medicine
Drug Development:
Industry
Mechanism of Action
The mechanism of action of 5-bromo-2-hydroxy-3-nitrobenzaldehyde [4-anilino-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone involves interactions with various molecular targets. The compound can form hydrogen bonds, π-π interactions, and coordinate with metal ions. These interactions can affect biological pathways and molecular functions, making it useful in drug design and material science .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-hydroxy-3-methoxybenzaldehyde
- 2-hydroxy-3-nitrobenzaldehyde
- 4-anilino-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine
Uniqueness
Its structure enables it to participate in various chemical reactions and interact with different molecular targets, making it a versatile compound for scientific research and industrial applications .
Properties
Molecular Formula |
C21H18BrN9O3 |
---|---|
Molecular Weight |
524.3 g/mol |
IUPAC Name |
2-[(E)-[[4-anilino-6-(3,5-dimethylpyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-4-bromo-6-nitrophenol |
InChI |
InChI=1S/C21H18BrN9O3/c1-12-8-13(2)30(29-12)21-26-19(24-16-6-4-3-5-7-16)25-20(27-21)28-23-11-14-9-15(22)10-17(18(14)32)31(33)34/h3-11,32H,1-2H3,(H2,24,25,26,27,28)/b23-11+ |
InChI Key |
CZCVGKBZRBSLAL-FOKLQQMPSA-N |
Isomeric SMILES |
CC1=CC(=NN1C2=NC(=NC(=N2)N/N=C/C3=C(C(=CC(=C3)Br)[N+](=O)[O-])O)NC4=CC=CC=C4)C |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC(=N2)NN=CC3=C(C(=CC(=C3)Br)[N+](=O)[O-])O)NC4=CC=CC=C4)C |
Origin of Product |
United States |
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